(2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine
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Overview
Description
(2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine: is an organic compound with the molecular formula C₉H₁₆N₂O It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine typically involves the reaction of (1-methyl-1H-pyrrol-2-yl)methanol with 2-methoxyethylamine under appropriate conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituents.
Major Products Formed:
Oxidation: Oxidized derivatives such as oxides or hydroxylated compounds.
Reduction: Reduced amine derivatives.
Substitution: Substituted compounds with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound can be used as a probe to study the interactions of pyrrole derivatives with biological macromolecules. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(2-methoxyethyl)[(1H-pyrrol-2-yl)methyl]amine: Lacks the methyl group on the pyrrole ring.
(2-ethoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine: Has an ethoxy group instead of a methoxy group.
(2-methoxyethyl)[(1-methyl-1H-pyrrol-3-yl)methyl]amine: The substitution is on the 3-position of the pyrrole ring instead of the 2-position.
Uniqueness: (2-methoxyethyl)[(1-methyl-1H-pyrrol-2-yl)methyl]amine is unique due to its specific substitution pattern and functional groups. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-methoxy-N-[(1-methylpyrrol-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O/c1-11-6-3-4-9(11)8-10-5-7-12-2/h3-4,6,10H,5,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJGDDTUSCTYPSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CNCCOC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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